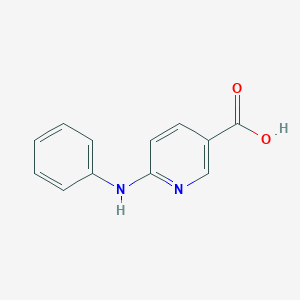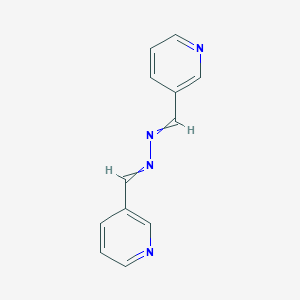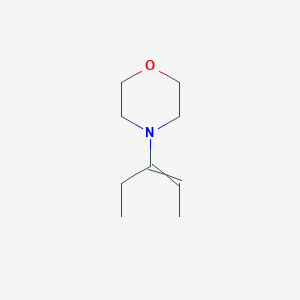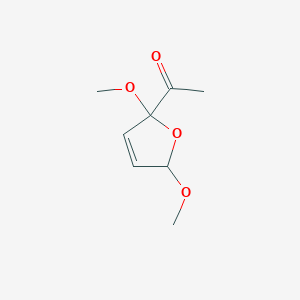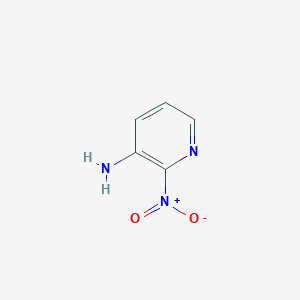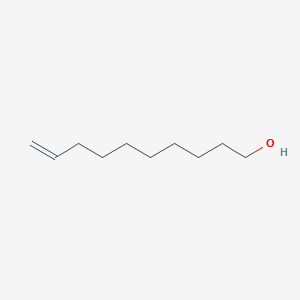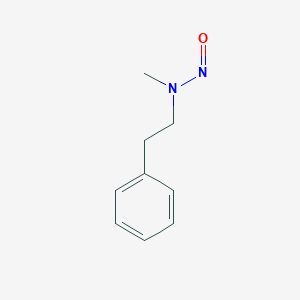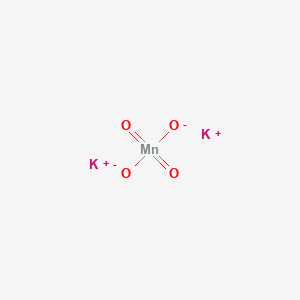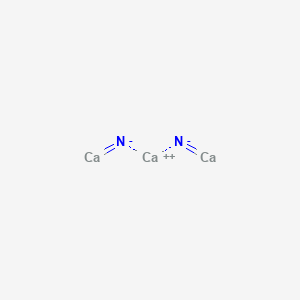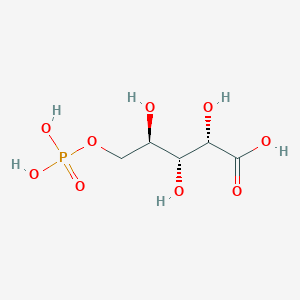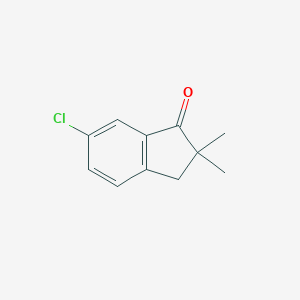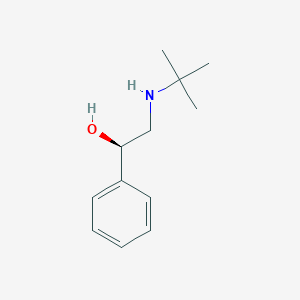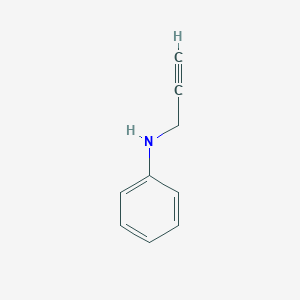
N-prop-2-ynylaniline
Overview
Description
N-prop-2-ynylaniline is an organic compound characterized by the presence of a prop-2-ynyl group attached to an aniline moiety
Mechanism of Action
Target of Action
N-prop-2-ynylaniline is a chemical compound that has been studied for its potential applications in various chemical reactions . The primary targets of this compound are molecular oxygen and other reactants involved in the chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as visible-light-induced oxidative formylation . This process involves the compound acting as a photosensitizer, which absorbs light and transfers energy to other molecules . The energy transfer leads to the generation of reactive oxygen species, such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), which play a crucial role in the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve energy transfer and single electron transfer pathways . These pathways are crucial for the generation of reactive oxygen species, which are key players in the oxidative formylation reaction .
Pharmacokinetics
The principles of pharmacokinetic-pharmacodynamic modeling can be applied to understand the behavior of complex molecules like this compound .
Result of Action
The result of this compound’s action is the formation of formamides under mild conditions . In another reaction, it can lead to the formation of indolizines with a thioether group . These products are formed in good yields, indicating the efficiency of this compound in these reactions .
Action Environment
The action of this compound is influenced by environmental factors such as light and the presence of oxygen . The compound acts as a photosensitizer, meaning it requires light to absorb and transfer energy to other molecules . Additionally, the presence of molecular oxygen is crucial for the generation of reactive oxygen species, which are key players in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-prop-2-ynylaniline can be synthesized through several methods. One common approach involves the reaction of 3-bromopropyne with aniline derivatives in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . This reaction typically proceeds under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-ynylaniline undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen, leading to the formation of formamides.
Substitution: Reactions with halogenated compounds to form substituted aniline derivatives.
Cyclization: Annulation reactions with N-ylides to form heterocyclic compounds such as pyrroloquinolines.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, halogenated compounds, and N-ylides. Reaction conditions often involve the use of solvents like DMF and catalysts such as palladium or copper salts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include formamides, substituted aniline derivatives, and various heterocyclic compounds
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-prop-2-ynylaniline include:
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds share a similar structure but differ in the alkyl group attached to the nitrogen atom.
Prop-2-ynylsulfonium salts: Used in annulation reactions to form heterocyclic compounds.
Phenyl-prop-2-ynyl-amine hydrochloride: A hydrochloride salt form of this compound.
Uniqueness
This compound is unique due to its ability to act as a photosensitizer in oxidative reactions and its versatility in forming various heterocyclic compounds
Properties
IUPAC Name |
N-prop-2-ynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKIWEYIOKPHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308268 | |
| Record name | N-prop-2-ynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14465-74-8 | |
| Record name | NSC202884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-prop-2-ynylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline scaffold interact with thymidylate synthase, and what are the downstream effects of this interaction?
A1: The research paper focuses on designing lipophilic inhibitors of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
